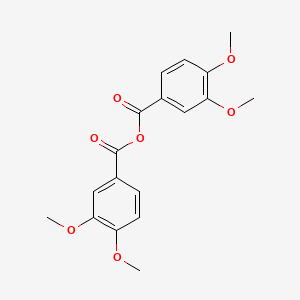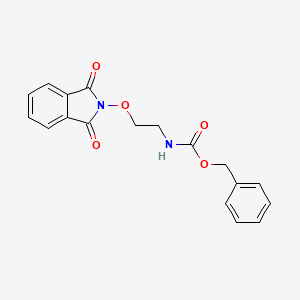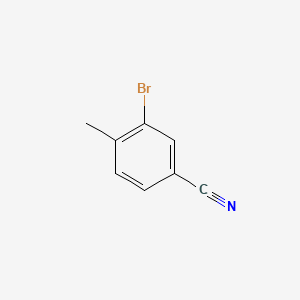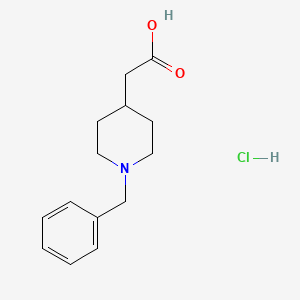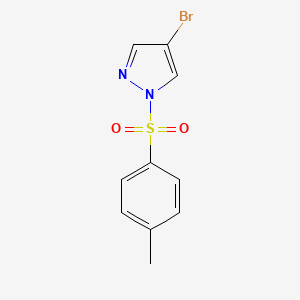
4-bromo-1-tosyl-1H-pyrazole
概要
説明
4-Bromo-1-tosyl-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of the bromine and tosyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
作用機序
Target of Action
The primary target of 4-bromo-1-tosyl-1H-pyrazole is liver alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohols in the liver .
Mode of Action
This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolic breakdown of alcohol in the liver, leading to changes in alcohol metabolism in the body .
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by this compound affects the alcohol metabolism pathway . This can lead to an accumulation of alcohol in the body, potentially resulting in increased intoxication and other health effects .
Result of Action
The inhibition of liver alcohol dehydrogenase by this compound can lead to changes in the body’s handling of alcohol. This can result in increased blood alcohol levels and potentially enhanced effects of alcohol. It may also impact the body’s ability to metabolize other substances that are broken down by this enzyme .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that are metabolized by liver alcohol dehydrogenase could potentially affect the efficacy of this compound. Additionally, factors such as the individual’s overall health, liver function, and genetic makeup could also influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
4-Bromo-1-tosyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor . This inhibition can affect the metabolism of alcohols in the liver. Additionally, this compound has been shown to inhibit oxidative phosphorylation and calcium uptake in cells . These interactions highlight its potential as a biochemical tool for studying metabolic processes and enzyme functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of liver alcohol dehydrogenase can lead to alterations in the metabolic pathways of alcohols . Furthermore, its impact on oxidative phosphorylation and calcium uptake can disrupt cellular energy production and calcium homeostasis . These effects underscore the importance of this compound in cellular biochemistry research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of liver alcohol dehydrogenase, inhibiting its activity . This inhibition is likely due to the compound’s ability to interact with key amino acid residues in the enzyme’s active site. Additionally, this compound may affect gene expression by modulating transcription factors or other regulatory proteins involved in metabolic pathways . These molecular mechanisms provide insights into how this compound influences biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may change due to potential degradation or interactions with other cellular components. Long-term studies in vitro and in vivo have shown that this compound can maintain its inhibitory effects on liver alcohol dehydrogenase and oxidative phosphorylation . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits liver alcohol dehydrogenase without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disruption of calcium homeostasis and oxidative stress . These dosage-dependent effects are critical for determining the safe and effective use of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to alcohol metabolism and oxidative phosphorylation. It interacts with liver alcohol dehydrogenase, inhibiting its activity and affecting the conversion of alcohols to aldehydes . Additionally, its inhibition of oxidative phosphorylation can impact the production of ATP and other energy-related metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported into cells via specific transporters or through passive diffusion Once inside the cell, it can bind to various proteins, affecting its localization and accumulation
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase suggests that it may localize to the cytoplasm where this enzyme is predominantly found . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tosyl-1H-pyrazole typically involves the bromination of 1-tosyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, alkenes, and alkynes, depending on the specific coupling reaction performed.
科学的研究の応用
4-Bromo-1-tosyl-1H-pyrazole is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
4-Bromo-1-tosyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Lacks the tosyl group, making it less versatile in certain synthetic applications.
1-Tosyl-1H-pyrazole: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
4-Chloro-1-tosyl-1H-pyrazole: Similar to this compound but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in the combination of the bromine and tosyl groups, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
特性
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOINRPMVFMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554844 | |
| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116228-41-2 | |
| Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


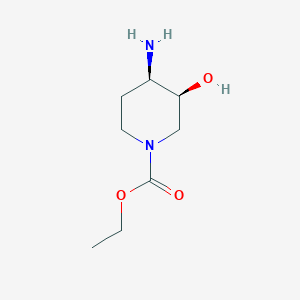


![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
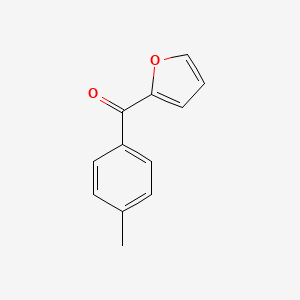
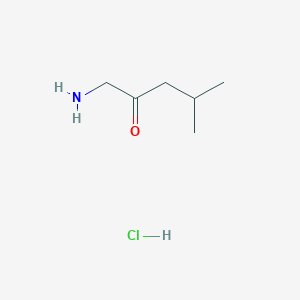
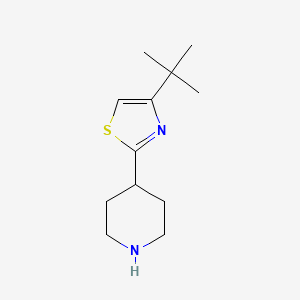
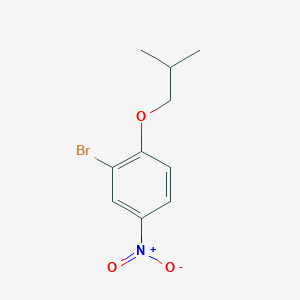
![2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1282936.png)
